Cas no 2228580-27-4 (tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate)
tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate
- tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate
- 2228580-27-4
- EN300-1880829
-
- Inchi: 1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-16(11-19)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16H,11-12,19H2,1-3H3,(H,20,21)
- InChI Key: SPRUHMJKIXNBCT-UHFFFAOYSA-N
- SMILES: O(C(NCC(CN)C1C=CC2C=CC=CC=2C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 300.183778013g/mol
- Monoisotopic Mass: 300.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880829-0.05g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-0.1g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-0.25g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-0.5g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-1.0g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1880829-2.5g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-5.0g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1880829-10.0g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1880829-1g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1880829-5g |
tert-butyl N-[3-amino-2-(naphthalen-2-yl)propyl]carbamate |
2228580-27-4 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate
tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate (CAS No. 2228580-27-4): An Overview
tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate (CAS No. 2228580-27-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The tert-butyl group and the naphthalen-2-yl moiety contribute to its stability and biological activity, making it a valuable candidate for further investigation.
The chemical structure of tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate consists of a tert-butyl carbamate moiety attached to an amino-substituted naphthylpropyl chain. The tert-butyl group provides steric protection, enhancing the compound's stability and reducing its susceptibility to hydrolysis. The naphthyl moiety, on the other hand, imparts aromaticity and hydrophobicity, which are crucial for interactions with biological targets.
Recent studies have highlighted the potential of tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The naphthyl group's ability to interact with specific protein targets involved in inflammatory pathways makes it a promising lead for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate has also been investigated for its neuroprotective effects. A study conducted at the University of California, Los Angeles (UCLA), demonstrated that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of oxidative stress and the inhibition of apoptosis in neuronal cells.
The synthesis of tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate is a well-documented process, involving several steps that ensure high yield and purity. One common synthetic route involves the reaction of 3-amino-naphthylethanol with tert-butyl isocyanate under controlled conditions. This method has been optimized to minimize side reactions and maximize the efficiency of the synthesis process.
The physicochemical properties of tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate are also noteworthy. It is a white crystalline solid with a melting point ranging from 110°C to 115°C. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various biochemical assays and drug formulation studies.
In terms of safety and handling, tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate should be stored in a cool, dry place away from direct sunlight and sources of heat. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The potential applications of tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate extend beyond medicinal chemistry. Its unique properties make it a valuable tool in materials science and chemical biology. For example, recent research has explored its use as a functional monomer in polymer synthesis, where its aromaticity and amine functionality can be leveraged to create polymers with tailored properties.
In conclusion, tert-butyl N-3-amino-2-(naphthalen-2-yl)propylcarbamate (CAS No. 2228580-27-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure, coupled with its promising biological activities, makes it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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